molecular formula C26H24N4O3S B2888715 2-methanesulfonyl-3'-(3-methoxyphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 1017500-20-7

2-methanesulfonyl-3'-(3-methoxyphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2888715
CAS No.: 1017500-20-7
M. Wt: 472.56
InChI Key: YGSRFVXMBGQROA-UHFFFAOYSA-N
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Description

2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bipyrazole core, which is a fused ring system containing two pyrazole rings. The presence of methanesulfonyl and methoxyphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyrazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced using a suitable aryl halide and a strong base like sodium hydride.

    Formation of the bipyrazole core: The final step involves the coupling of two pyrazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methanesulfonyl-3-methoxyphenyl)propanoic acid
  • O-[2-(2-methanesulfonyl-3-methoxyphenyl)ethyl]hydroxylamine

Uniqueness

2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its bipyrazole core and the presence of both methanesulfonyl and methoxyphenyl groups. This combination of structural features imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-22-15-9-12-20(16-22)26-23(18-29(28-26)21-13-7-4-8-14-21)25-17-24(19-10-5-3-6-11-19)27-30(25)34(2,31)32/h3-16,18,25H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRFVXMBGQROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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